molecular formula C14H12FN B3164791 5-(2-fluorophenyl)-2,3-dihydro-1H-indole CAS No. 893735-25-6

5-(2-fluorophenyl)-2,3-dihydro-1H-indole

Cat. No. B3164791
CAS RN: 893735-25-6
M. Wt: 213.25 g/mol
InChI Key: BRLHCSAAUJLTIL-UHFFFAOYSA-N
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Description

5-(2-fluorophenyl)-2,3-dihydro-1H-indole is an organic compound that belongs to the class of pharmaceutical chemicals . It is an important intermediate in medicinal chemistry . It can be used to prepare vonoprazan fumarate, a potent orally active potassium-competitive acid blocker (P-CAB) with antisecretory activity .


Synthesis Analysis

The synthesis of 5-(2-fluorophenyl)-2,3-dihydro-1H-indole involves a series of reactions. One method involves the reaction of 2-fluoro acetophenone with a bromination reagent to obtain 2-fluoro-alpha-bromoacetophenone. This is then reacted with malononitrile to obtain 2-[2-(2-fluorophenyl)-2-carbonyl] malononitrile. The product is then cyclized in a hydrogen chloride-ethyl acetate solution to obtain 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-nitrile. Catalytic dechlorination is carried out to obtain 5-(2-fluorophenyl)-1H-pyrrole-3-nitrile. Finally, hydrogenation reduction is carried out under the catalytic action to obtain the 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde .


Molecular Structure Analysis

The molecular structure of 5-(2-fluorophenyl)-2,3-dihydro-1H-indole can be analyzed using various spectroscopic methods such as FT-IR, HR-MS, 1D and 2D NMR . The presence of N–H···N and C‒H···O hydrogen bonds and weaker and farther contacts between molecules rather than hydrogen bonds can be identified .


Chemical Reactions Analysis

The chemical reactions involving 5-(2-fluorophenyl)-2,3-dihydro-1H-indole are complex and involve multiple steps. The reactions include bromination, reaction with malononitrile, cyclization, catalytic dechlorination, and hydrogenation reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(2-fluorophenyl)-2,3-dihydro-1H-indole include its melting point, boiling point, density, solubility, and pKa . It is a light brown to brown solid with a melting point of 133 °C. Its density is predicted to be 1.270±0.06 g/cm3 .

Scientific Research Applications

Anticancer Activity

The synthesized compound demonstrated significant antimitotic activity against human tumor cells, as per US NCI protocols. Its mean GI50/TGI values were 15.72/50.68 μM . Researchers are exploring its potential as an antitumor agent.

Non-Linear Optics

Thiazole derivatives, including this compound, have been investigated for their nonlinear optical properties. These studies explore their behavior under different conditions, such as hydride transfer reactions. Researchers aim to harness these properties for applications in photonics and optoelectronics.

Antiviral Properties

Given the compound’s structural features, it could be explored for antiviral activity. Compounds with indole scaffolds have shown inhibitory effects against RNA and DNA viruses. Investigating its potential as an antiviral agent is an exciting avenue.

Drug Design and Development

Thiazole derivatives serve as building blocks for drug-like molecules. Their extensive chemical modification possibilities make them attractive for designing new synthetic agents. Researchers can leverage this compound’s structure to create novel drugs with improved biological activity .

Biochemical and Physiological Studies

Researchers have studied the biochemical and physiological effects of this compound. Its unique properties make it valuable for understanding cellular processes and potential therapeutic applications.

Hybrid-Pharmacophore Approach

Thiazole/thiazolidinone derivatives, including this compound, have contributed to the hybrid-pharmacophore approach. This strategy has led to the development of existing drugs and compounds in preclinical research stages. Notable examples include antitumor agents, immunomodulatory compounds, and treatments for diabetes and skin diseases .

Safety and Hazards

5-(2-fluorophenyl)-2,3-dihydro-1H-indole has acute toxin effects and is a skin and eye irritant . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised .

properties

IUPAC Name

5-(2-fluorophenyl)-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN/c15-13-4-2-1-3-12(13)10-5-6-14-11(9-10)7-8-16-14/h1-6,9,16H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLHCSAAUJLTIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Fluorophenyl)indoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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